molecular formula C60H101N15O17 B549945 GAP 27 CAS No. 198284-64-9

GAP 27

Cat. No.: B549945
CAS No.: 198284-64-9
M. Wt: 1304.5 g/mol
InChI Key: SXRAPDIXXYFGJG-MDAHIHQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GAP 27 is a synthetic peptide inhibitor that targets connexin 43 (Cx43)-based gap junctions, which are critical for intercellular communication in tissues such as the heart, vascular endothelium, and epithelium. It functions by binding to the extracellular loops of Cx43, thereby blocking ion and small molecule transfer between cells . This mechanism has made this compound a valuable tool in studying diseases linked to aberrant gap junction activity, including arrhythmias, cancer metastasis, and wound healing disorders. Its specificity for Cx43 distinguishes it from other connexin inhibitors, though structural and functional similarities with other compounds necessitate rigorous comparative analyses .

Preparation Methods

Solution-Phase Fmoc/tBu Synthesis with GAP Chemistry

This method, pioneered by Group-Assisted Purification (GAP) technology, eliminates the need for solid-phase resins by utilizing a soluble benzyl-type protecting group (Bndpp) for C-terminal protection .

Reaction Steps

  • C-Terminal Protection :

    • The first amino acid (e.g., Ile) is attached to the Bndpp anchor via EDCI/DMAP-mediated coupling in dichloromethane (DCM) .

  • Sequential Coupling :

    • Fmoc-protected amino acids (e.g., Phe, Ile, Thr) are added sequentially using EDCI/HOBt or DCC/HOBt activation. Deprotection is performed with 20% piperidine in NMP .

  • Side-Chain Deprotection :

    • After final Fmoc removal, the peptide is treated with TFA/DCM/H₂O (6:3:1) to cleave tBu, Trt, or other acid-labile protecting groups .

  • Purification :

    • Byproducts are removed via precipitation with petroleum ether, followed by ethyl acetate .

Key Advantages

ParameterValue/DescriptionSource
Yield ~83% (for thymopentin analog)
Purity >99% (HPLC)
Scalability Up to 100 g (GAPPS method)
Solvent Usage Reduced by 50% vs. SPPS

This method is particularly suited for large-scale production due to its simplicity and minimal waste generation .

Liquid-Phase Peptide Synthesis (Fmoc/Boc Strategy)

Adapted from patent US5516891A, this approach employs Fmoc or Boc protecting groups in a homogeneous solution, avoiding polymer supports .

Reaction Protocol

  • Base-Mediated Deprotection :

    • Fmoc groups are cleaved using 4-aminomethylpiperidine or piperidine in DMF .

  • Coupling Reactions :

    • Activated amino acids (e.g., via EDCI/HOBt) react with the free amine in DCM or DMF .

  • Side-Chain Cleavage :

    • TFA or HBr/acetic acid removes tBu or Cbz groups post-synthesis .

  • Purification :

    • Aqueous extraction (e.g., NH₄Cl wash) removes excess reagents, followed by precipitation with cold diethyl ether .

Performance Metrics

ParameterValue/DescriptionSource
Cycle Time 1–2 hours per coupling step
Purification No chromatography required
Solvent Efficiency High throughput via rapid phase separation

This method is ideal for small-scale synthesis due to its rapid cycle times and compatibility with standard reagents .

Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu

While less frequently detailed in GAP 27 literature, SPPS remains a benchmark for peptide synthesis. Key steps include:

  • Resin Loading :

    • Fmoc-Rink amide resin is loaded with the first amino acid (e.g., Ile) using HBTU/DIEA .

  • Coupling/Deprotection :

    • Iterative Fmoc removal (piperidine/DMF) and coupling (HBTU/DIEA) .

  • Cleavage :

    • TFA-mediated cleavage with scavengers (e.g., phenol, TIPS) for side-chain deprotection .

  • Purification :

    • HPLC or ion-exchange chromatography achieves >95% purity .

Comparative Analysis with GAP Methods

MethodAdvantagesLimitations
GAP Chemistry Scalable, no resins, high yieldRequires Bndpp anchor synthesis
Liquid-Phase Rapid cycles, low costLimited to small peptides
SPPS High precision, established protocolsResin costs, waste generation

Synthetic Optimization and Challenges

Critical Parameters

  • Sequence Shortening : The 11-mer sequence (SRPTEKTIFII) requires precise coupling to avoid deletion or termination .

  • Solubility : The peptide’s hydrophobic C-terminal region (Ile-Ile) necessitates DMSO or aqueous solvents for handling .

Key Findings

  • GAPPS Method : Achieves >95% purity without chromatography, reducing costs by 50% .

  • Lipidated Derivatives : Lipidated this compound (e.g., SRPTEKT-Hdc) enhances membrane localization and efficacy at nanomolar concentrations .

Quality Control and Characterization

Analytical Data

PropertyValueSource
Molecular Weight 1304.55 Da (C60H101N15O17)
HPLC Purity >95% (C18 column, 0.1% TFA/ACN gradient)
Sequence Confirmation MS/MS or Edman degradation

Industrial and Research Applications

  • Large-Scale Production : GAP chemistry enables 100 g batches, critical for pharmacological studies .

  • Functional Studies : Used at 50–500 μM to block Cx43 gap junctions in osteoclasts, cardiomyocytes, and epithelial cells .

Chemical Reactions Analysis

Gap 27 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Neurobiology

Research indicates that GAP 27 plays a crucial role in neurobiology, particularly concerning neurodegenerative diseases and neuropathological conditions.

  • Neuroprotection : Studies have shown that this compound can reduce the spread of neurotoxic signals between neurons, potentially protecting against conditions such as Alzheimer's disease and multiple sclerosis .
  • Cellular Communication : By inhibiting Cx43, this compound alters the communication between astrocytes and neurons, which can be pivotal in understanding the pathophysiology of various neurological disorders .

Wound Healing and Inflammation

This compound has been investigated for its effects on wound healing processes:

  • Corneal Wound Healing : A study demonstrated that this compound enhances corneal epithelial wound healing by modulating inflammation and neovascularization. The inhibition of Cx43 was linked to reduced inflammatory responses and improved healing outcomes .
  • Inflammatory Response : The compound's ability to block intercellular communication may also help in controlling excessive inflammatory responses during tissue repair processes .

Cancer Research

In cancer biology, this compound has shown promise in various applications:

  • Tumor Growth Inhibition : Research indicates that blocking gap junctions with this compound can inhibit tumor growth and metastasis by disrupting communication pathways essential for cancer cell proliferation .
  • Chemoresistance : The peptide has been studied for its potential to overcome chemoresistance in cancer cells by altering the intercellular signaling that contributes to drug resistance mechanisms .

Table 1: Summary of Key Findings on this compound Applications

Application AreaFindingsReference
NeuroprotectionReduces neurotoxic signal spread; potential protective effects against neurodegeneration
Wound HealingEnhances corneal wound healing; reduces inflammation and neovascularization
Cancer ResearchInhibits tumor growth; may help overcome chemoresistance

Mechanism of Action

Gap 27 exerts its effects by selectively inhibiting gap junctions formed by connexin 43. It binds to the extracellular loops of connexin 43, preventing the formation of functional gap junction channels. This inhibition disrupts intercellular communication, affecting various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

GAP 27 is often compared to two key compounds: Carbenoxolone and Gap19. Below is a detailed analysis of their similarities and differences.

Table 1: Comparative Properties of this compound, Carbenoxolone, and Gap19

Property This compound Carbenoxolone Gap19
Target Cx43 extracellular loops Pan-connexin inhibitor Cx43 cytoplasmic loop (residues 53–75)
Mechanism Blocks channel gating Non-selective; disrupts lipid membranes Inhibits Cx43 hemichannel opening
Specificity High for Cx43 Low (affects Cx26, Cx32, Cx43) Moderate (Cx43-specific)
Bioavailability Limited (peptide degradation) High (small molecule) Moderate (cell-penetrating peptide)
Clinical Relevance Preclinical (wound healing, arrhythmia models) Used in epilepsy and hypertension trials Emerging in ischemic injury models
Key Reference

Key Findings

Specificity: this compound outperforms Carbenoxolone in selectively targeting Cx43, reducing off-target effects observed with pan-connexin inhibitors .

Mechanistic Divergence: Unlike Carbenoxolone, which disrupts lipid bilayers, this compound and Gap19 act via site-specific binding. However, Gap19 targets intracellular domains, requiring cell penetration, whereas this compound acts extracellularly .

Therapeutic Potential: this compound’s preclinical success in arrhythmia models contrasts with Carbenoxolone’s clinical limitations due to toxicity .

Performance in Experimental Models

Table 2: Efficacy in Ischemic Heart Injury Models

Compound Reduction in Infarct Size (%) Connexin Selectivity Adverse Effects Study Reference
This compound 45 ± 6 High (Cx43) None reported
Carbenoxolone 30 ± 8 Low Hepatotoxicity
Gap19 50 ± 5 Moderate Transient hypotension

Discussion

  • This compound and Gap19 show comparable efficacy in reducing infarct size, but this compound’s extracellular action avoids intracellular interference seen with Gap19 .
  • Carbenoxolone’s non-specificity and toxicity limit its utility despite moderate efficacy .

Biological Activity

GAP 27 is a synthetic connexin-mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43). Its primary function is to inhibit gap junction communication and hemichannel activity, making it a significant compound in various biological studies, particularly concerning cell migration, wound healing, and tissue preservation. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound operates by blocking connexin channels that facilitate intercellular communication. This inhibition affects several cellular processes:

  • Cell Migration : this compound enhances the migration of fibroblasts and keratinocytes, which are crucial for wound healing.
  • Gene Expression : The peptide modulates gene expression related to extracellular matrix (ECM) remodeling and cell adhesion.
  • Cell Survival : It protects cells from ischemic conditions, particularly during cold storage.

Impact on Cell Migration

A study demonstrated that this compound significantly increases the migration rates of human dermal fibroblasts under both normal and hyperglycemic conditions. The peptide was shown to:

  • Upregulate 34 genes related to ECM in euglycemic conditions while downregulating 9 genes in hyperglycemia .
  • Influence the migration of diabetic keratinocytes less effectively compared to non-diabetic cells .

Gene Expression Modulation

Research utilizing PCR arrays indicated that this compound alters gene expression profiles associated with cell migration and adhesion:

ConditionUpregulated GenesDownregulated Genes
Euglycemia341
Hyperglycemia19

This differential regulation suggests that this compound's effects are context-dependent, particularly influenced by glucose levels .

Protective Effects in Ischemia

In a study examining the effects of this compound on uterine biopsies subjected to ischemia/reperfusion injury, it was found that:

  • This compound treatment reduced cell death during cold storage conditions.
  • The effective concentration for inhibiting hemichannel activity was approximately 161 μM , while gap junction inhibition required 20–30 μM .

Wound Healing in Diabetic Models

A case study involving diabetic fibroblasts highlighted the therapeutic potential of this compound in enhancing wound healing. In vitro experiments showed that:

  • Fibroblast migration was significantly improved when treated with this compound, even in high-glucose environments.
  • The peptide's ability to reduce connexin-mediated communication contributed to enhanced cell movement, crucial for effective wound closure in diabetic patients .

Cold Storage Applications

Another relevant case study focused on the application of this compound in preserving human tissues during cold storage. The findings indicated that:

  • Treatment with this compound before cold storage significantly reduced apoptosis in stored tissues.
  • This suggests its potential use in transplant medicine to improve graft survival rates post-storage .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of GAP 27, and how can researchers validate them experimentally?

  • Methodological Answer : Begin with in vitro assays (e.g., ELISA or flow cytometry) to quantify this compound’s interaction with target receptors. Use knockout models or siRNA silencing to confirm specificity. Pair results with structural analysis (e.g., X-ray crystallography or NMR) to map binding domains .

Q. What standardized protocols exist for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer : Follow solid-phase peptide synthesis (SPPS) with HPLC purification (≥95% purity). Validate using mass spectrometry (MS) and circular dichroism (CD) for secondary structure confirmation. Document solvent systems and reaction temperatures to ensure reproducibility .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 4°C, -20°C, and lyophilized states) over 1–6 months. Use reverse-phase HPLC for purity checks and dynamic light scattering (DLS) to monitor aggregation. Include negative controls (e.g., degraded batches) for comparison .

Advanced Research Questions

Q. How should experimental designs be optimized to assess this compound’s efficacy in heterogeneous cellular environments?

  • Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to track pathway modulation. Employ 3D cell cultures or organoids to mimic in vivo conditions. Include dose-response matrices (e.g., 0.1–100 µM) and time-course analyses to identify dynamic effects .

Q. What strategies resolve contradictions in reported data on this compound’s activity across different model systems?

  • Methodological Answer : Perform meta-analysis of existing studies, focusing on variables like cell type, assay sensitivity, and buffer composition. Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Publish raw datasets to enable cross-lab comparisons .

Q. Which statistical methods are most robust for analyzing this compound’s dose-response relationships in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type I/II errors .

Q. How can researchers integrate this compound findings with literature on structurally analogous compounds?

  • Methodological Answer : Conduct comparative molecular docking studies to identify conserved binding motifs. Use network pharmacology to map shared signaling pathways (e.g., MAPK/ERK). Cross-reference bioactivity databases (ChEMBL, PubChem) to contextualize potency and selectivity .

Q. Key Considerations for Researchers

  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing protocols and datasets .
  • Ethical Reporting : Disclose limitations (e.g., off-target effects in animal models) and avoid overgeneralizing findings .
  • Interdisciplinary Collaboration : Partner with computational biologists for structure-activity relationship (SAR) modeling or clinical researchers for translational relevance .

Properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAPDIXXYFGJG-MDAHIHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H101N15O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432769
Record name GAP 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198284-64-9
Record name GAP 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.